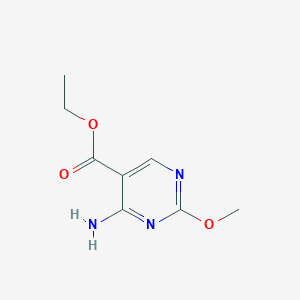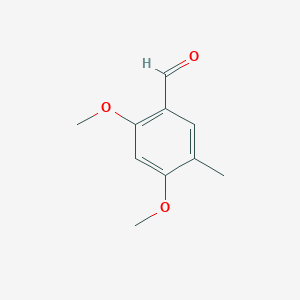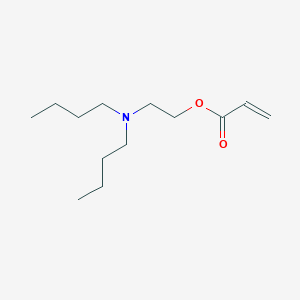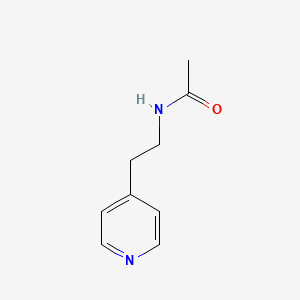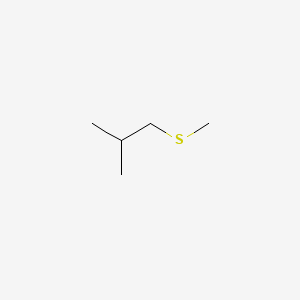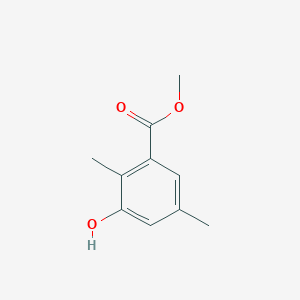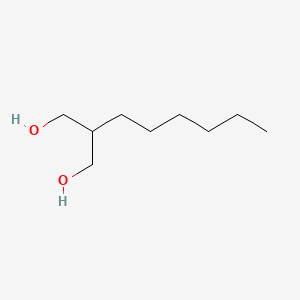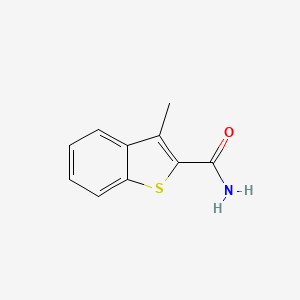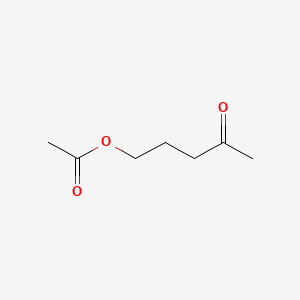
4-Oxopentyl acetate
Descripción general
Descripción
4-Oxopentyl acetate is a chemical compound with the molecular formula C7H12O3 . It is also known by other names such as 5-(Acetyloxy)-2-pentanone, Acetic acid 4-oxopentyl ester, and γ-Acetylpropyl acetate .
Synthesis Analysis
A fully continuous flow synthesis of 3-chloro-4-oxopentyl acetate, an important intermediate for vitamin B1, was developed . This continuous flow manufacturing included two chemical transformations and an inline extraction step without intermediate purification and solvent exchange .Molecular Structure Analysis
4-Oxopentyl acetate contains a total of 21 bonds; 9 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 ester (aliphatic), and 1 ketone (aliphatic) .Physical And Chemical Properties Analysis
4-Oxopentyl acetate has a molecular weight of 144.168 Da . It has a density of 1.0±0.1 g/cm3, a boiling point of 213.9±23.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C . It also has a flash point of 85.4±22.7 °C .Relevant Papers The most relevant paper to 4-Oxopentyl acetate is “Fully Continuous Flow Synthesis of 3-Chloro-4-oxopentyl Acetate: An Important Intermediate for Vitamin B1” published in Organic Process Research & Development . The paper details the development of a fully continuous flow synthesis of 3-chloro-4-oxopentyl acetate, an important intermediate for vitamin B1 .
Aplicaciones Científicas De Investigación
Intermediate for Vitamin B1 Synthesis
4-Oxopentyl acetate is used as an important intermediate in the synthesis of Vitamin B1 . A fully continuous flow synthesis of 3-chloro-4-oxopentyl acetate, a derivative of 4-Oxopentyl acetate, has been developed. This process includes two chemical transformations and an inline extraction step without intermediate purification and solvent exchange .
Organic Synthesis
4-Oxopentyl acetate can be used in various organic syntheses. For instance, it can be used in the synthesis of 3-acetyl-3-chlorodihydrofuran-2(3H)-one .
Precursor for Nanoparticle Research
Metal acetylacetonates, which can be derived from 4-Oxopentyl acetate, are used as precursors for nanoparticle research . They play a significant role in the development of new materials and applications.
Polymer Science
In the field of polymer science, metal acetylacetonates derived from 4-Oxopentyl acetate are used extensively . They contribute to the development of new polymers and the improvement of existing ones.
Catalysis
Metal acetylacetonates, derived from 4-Oxopentyl acetate, are used as catalysts in various organic syntheses . They are used in a plethora of catalyzed reactions, contributing to the development of catalysts that impart the selectivities, reactivity, and atom economy needed for cost-effective approaches to a variety of critical chemical transformations .
Mechanistic Aspects
The mechanistic aspects of metal acetylacetonates, derived from 4-Oxopentyl acetate, are a rapidly developing field of research . Understanding the nature and bonding of these compounds is crucial, particularly since many of these compounds exist as aggregates in solution and in the solid state .
Propiedades
IUPAC Name |
4-oxopentyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-6(8)4-3-5-10-7(2)9/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAHGDMPUORRQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30199810 | |
| Record name | 2-Pentanone, 5-(acetyloxy)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5185-97-7 | |
| Record name | 5-(Acetyloxy)-2-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5185-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pentanone, 5-(acetyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005185977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Oxopentyl acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1093 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pentanone, 5-(acetyloxy)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PENTANONE, 5-(ACETYLOXY)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X7196VN2A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-Oxopentyl acetate in the synthesis of Vitamin B1?
A: 4-Oxopentyl acetate serves as a crucial building block in the synthesis of thiamine hydrochloride (vitamin B1) [, , ]. It acts as an intermediate that undergoes a key condensation reaction with 3,4-dihydro-7-methylpyrimido[4, 5-d]pyrimidine, ultimately leading to the formation of thiamine hydrochloride [].
Q2: How is 4-Oxopentyl acetate synthesized?
A: The synthesis of 4-Oxopentyl acetate typically starts with α-acetyl-γ-butyrolactone [, ]. A multi-step process involving chlorination, ring cleavage, decarboxylation, esterification, and nucleophilic substitution with sodium sulfhydride is employed to obtain the desired compound []. The overall yield of this synthesis process can reach up to 75% [].
Q3: What is the significance of the 3-mercapto derivative of 4-Oxopentyl acetate in Vitamin B1 synthesis?
A: The 3-mercapto-4-oxopentyl acetate is a particularly important derivative in vitamin B1 synthesis. This compound is formed by substituting the chlorine atom in 3-chloro-4-oxopentyl acetate with a sulfhydryl group (-SH) [, ]. This thiol-containing intermediate directly participates in the condensation reaction with the pyrimidine moiety, leading to the formation of the thiazole ring present in thiamine hydrochloride [].
Q4: Are there alternative synthetic routes to obtain 4-Oxopentyl acetate?
A: Yes, research suggests that 4-Oxopentyl acetate can also be synthesized from pentane-2,4-dione using ethylene carbonate in the presence of a catalyst like sodium iodide []. This reaction results in the formation of 4-Oxopentyl acetate as the predominant product in high yield [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


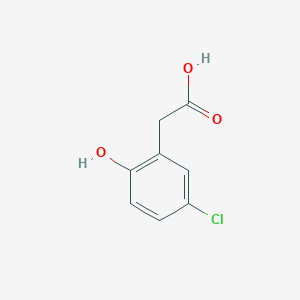



![11H-Indeno[1,2-b]quinolin-11-one](/img/structure/B1618922.png)

